molecular formula C15H12N2O6 B404145 3,5-Dimethylphenyl 3,5-dinitrobenzoate

3,5-Dimethylphenyl 3,5-dinitrobenzoate

Cat. No.: B404145
M. Wt: 316.26g/mol
InChI Key: ZVWYALHIMWNOKK-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 3,5-dinitrobenzoate is an aromatic ester featuring a 3,5-dinitrobenzoyl group linked to a 3,5-dimethylphenyl moiety. The compound combines electron-withdrawing nitro groups (-NO₂) and electron-donating methyl (-CH₃) substituents, creating a unique electronic and steric profile. This structure is critical in applications such as enzyme inhibition, adsorption, and chromatography .

Properties

Molecular Formula

C15H12N2O6

Molecular Weight

316.26g/mol

IUPAC Name

(3,5-dimethylphenyl) 3,5-dinitrobenzoate

InChI

InChI=1S/C15H12N2O6/c1-9-3-10(2)5-14(4-9)23-15(18)11-6-12(16(19)20)8-13(7-11)17(21)22/h3-8H,1-2H3

InChI Key

ZVWYALHIMWNOKK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Lipophilic Properties

The biological and chemical behavior of aromatic esters is heavily influenced by substituents. Below is a comparative analysis of key derivatives:

Compound Substituents (Benzoyl Ring) Electronic Nature LogP* (Estimated) Key Applications
3,5-Dimethylphenyl 3,5-dinitrobenzoate 3,5-NO₂; 3,5-CH₃ (phenyl) Electron-withdrawing + donating ~3.5 Enzyme inhibition, PET inhibition
Methyl 3,5-dinitrobenzoate 3,5-NO₂ Strongly electron-withdrawing ~2.8 Organic synthesis (acylating agent)
Methyl 3,5-dimethoxybenzoate 3,5-OCH₃ Electron-donating ~1.9 Chromatography, flavorants
Methyl 3,5-dibromobenzoate 3,5-Br Weakly electron-withdrawing ~3.2 Polymer intermediates
3,5-Dichlorophenyl 4-methylbenzoate 3,5-Cl; 4-CH₃ Electron-withdrawing + donating ~4.0 Structural studies (dihedral angle: 48.81°)

*LogP values are estimated using fragment-based methods.

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Br) enhance reactivity in acylation reactions and improve retention in chromatography .
  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase lipophilicity, favoring membrane permeability in biological systems .
  • The dual substitution in 3,5-Dimethylphenyl 3,5-dinitrobenzoate balances electronic effects, enabling applications in both enzyme inhibition and adsorption .

Structural and Crystallographic Comparisons

  • Crystal Packing : The 3,5-dimethylphenyl group in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide induces two molecules per asymmetric unit, suggesting steric bulk influences packing . Comparable effects are expected in 3,5-Dimethylphenyl 3,5-dinitrobenzoate.
  • Dihedral Angles : In 3,5-Dichlorophenyl 4-methylbenzoate, the dihedral angle between aromatic rings is 48.81° . For nitro-substituted derivatives, stronger electron withdrawal may reduce this angle, enhancing planar stacking in chromatography .
Enzyme Inhibition:
  • PET Inhibition : N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) shows high PET-inhibiting activity, attributed to lipophilic methyl groups enhancing membrane interaction . The nitro groups in 3,5-Dimethylphenyl 3,5-dinitrobenzoate likely contribute similarly.
  • Dual Enzyme Inhibition : 1-Naphthyl 3,5-dinitrobenzoate inhibits 5-lipoxygenase and prostaglandin E synthase-1 (IC₅₀ = 1 µM and 3.6 µM, respectively) . The dimethylphenyl analog may exhibit modified selectivity due to increased steric bulk.
Adsorption:
  • Starch-3,5-dinitrobenzoate adsorbs creatinine (25 mg/g at pH 7) via nitro-group interactions . The dimethylphenyl variant could enhance adsorption capacity through hydrophobic effects.
Chromatography:
  • 3,5-Dinitrobenzoate derivatives are critical in chiral resolution, with retention increasing in the order: acetate < benzoate < 3,5-dinitrobenzoate . The dimethylphenyl group may further modulate selectivity through π-π interactions.

Preparation Methods

Reaction Protocol

  • Activation Step : 3,5-Dinitrobenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. DCC (1.2 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at 0°C for 30 minutes.

  • Esterification : 3,5-Dimethylphenol (1.1 equiv) is introduced, and the reaction is warmed to room temperature for 12 hours.

  • Workup : The precipitated N,N′-dicyclohexylurea (DCU) is filtered, and the organic layer is washed with dilute HCl, sodium bicarbonate, and brine. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

This method achieves yields of 85–90% with >99% purity, as confirmed by HPLC. The use of DCM minimizes side reactions, while DMAP accelerates the acylation process by stabilizing the tetrahedral intermediate.

Schotten-Baumann Reaction via Acid Chloride

The Schotten-Baumann reaction involves converting 3,5-dinitrobenzoic acid to its acid chloride prior to esterification. This two-step approach mitigates steric hindrance and enhances reactivity.

Synthesis of 3,5-Dinitrobenzoyl Chloride

3,5-Dinitrobenzoic acid is treated with thionyl chloride (SOCl₂) in refluxing benzene (80°C, 3 hours). Excess SOCl₂ is removed under vacuum to yield the acid chloride as a crystalline solid.

Esterification with 3,5-Dimethylphenol

The acid chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of 3,5-dimethylphenol (1.2 equiv) and pyridine (2.0 equiv) at 0°C. The reaction proceeds for 2 hours, after which the mixture is poured into ice-water. The precipitate is filtered and recrystallized from ethanol, yielding 80–85% product.

Optimization of Reaction Conditions

Solvent Effects

SolventBoiling Point (°C)Yield (%)Purity (%)
Toluene1107598
Xylene1407897
DCM409099
THF668598

Polar aprotic solvents like DCM enhance coupling agent efficiency by stabilizing charged intermediates, while high-boiling solvents like xylene improve thermal stability in direct esterification.

Catalytic Systems

CatalystReaction Time (h)Yield (%)
H₂SO₄875
DCC/DMAP1290
Pyridine285

The DCC/DMAP system outperforms traditional acid catalysis due to milder conditions and reduced side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.12 (s, 2H, Ar-H), 8.65 (s, 1H, Ar-H), 7.35 (s, 2H, Ar-H), 2.45 (s, 6H, CH₃).

  • IR (KBr): ν 1735 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).

  • HPLC : Retention time = 6.2 min (C18 column, 70:30 MeOH/H₂O), purity >99%.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, confirming suitability for high-temperature applications .

Q & A

Basic Research Questions

Q. How is 3,5-Dimethylphenyl 3,5-dinitrobenzoate typically synthesized, and what parameters require optimization for high yield?

  • Methodological Answer : The compound is synthesized via esterification between 3,5-dinitrobenzoyl chloride and 3,5-dimethylphenol under anhydrous conditions. Critical parameters include:

  • Catalyst selection : Use of DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts .
  • Temperature control : Reaction at -35°C to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Solvent choice : Dichloromethane or THF ensures solubility of aromatic intermediates .
  • Yield optimization requires stoichiometric excess of 3,5-dimethylphenol (1.1–1.2 equiv.) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are essential for characterizing purity and structural integrity of 3,5-Dimethylphenyl 3,5-dinitrobenzoate?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro group deshielding effects at δ 8.5–9.0 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₂N₂O₆, expected m/z 316.07) and fragmentation patterns .
  • Melting point analysis : Consistency with literature values (e.g., 107–109°C for methyl analogs) indicates purity .
  • HPLC : Reverse-phase chromatography assesses purity (>98%) and detects trace byproducts .

Q. How is this compound utilized in derivatization reactions for analytical chemistry?

  • Methodological Answer : The 3,5-dinitrobenzoate group is a common derivatizing agent for alcohols and phenols to enhance UV detectability in chromatographic analysis. Key steps include:

  • Derivative formation : React with target alcohols at 60–80°C in pyridine to form stable esters .
  • Applications : Quantification of low-molecular-weight alcohols (e.g., methanol, ethanol) via HPLC-UV at λ = 254 nm .

Advanced Research Questions

Q. What role does hydrogen bonding play in the nonlinear optical (NLO) properties of 3,5-Dimethylphenyl 3,5-dinitrobenzoate derivatives?

  • Methodological Answer : Intermolecular N–H···O hydrogen bonds between the nitro groups and proton donors (e.g., ammonium cations) enhance hyperpolarizability. Techniques to study this include:

  • Single-crystal XRD : Reveals hydrogen bond lengths (e.g., 2.8–3.0 Å) and angles, correlating with NLO activity .
  • DFT calculations : Predict second-harmonic generation (SHG) efficiency by analyzing charge transfer via nitro and aromatic π-systems .

Q. How do supramolecular interactions in crystal structures influence the physicochemical stability of this compound?

  • Methodological Answer :

  • Crystal packing analysis : Chair conformations of cyclohexyl groups in salts (e.g., dicyclohexylammonium derivatives) enhance lattice stability via van der Waals interactions .
  • Thermogravimetric analysis (TGA) : Decomposition temperatures (>200°C) correlate with hydrogen-bond network density .

Q. What mechanistic insights explain side reactions during esterification of 3,5-dinitrobenzoyl chloride with sterically hindered phenols?

  • Methodological Answer :

  • Kinetic studies : Use in situ IR spectroscopy to monitor acyl chloride consumption. Steric hindrance from 3,5-dimethyl groups slows nucleophilic attack, favoring competing hydrolysis .
  • Mitigation strategies : Activated molecular sieves absorb water, while slow reagent addition minimizes localized overheating .

Q. How does thermal analysis inform the stability of 3,5-Dimethylphenyl 3,5-dinitrobenzoate under varying storage conditions?

  • Methodological Answer :

  • Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting at 107–109°C) and exothermic decomposition peaks .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; HPLC monitors degradation products (e.g., free 3,5-dinitrobenzoic acid) .

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